

Application Notes and Protocols for Ophiopogonone C Analytical Standards

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Introduction

Ophiopogonone C is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl, a plant widely used in traditional medicine.[1][2][3] The increasing interest in the pharmacological properties of constituents from Ophiopogon japonicus, such as potential anti-inflammatory activities, necessitates the development of reliable analytical standards and methods for quality control, pharmacokinetic studies, and further research.[4][5] These application notes provide detailed protocols for the quantitative analysis and identification of **Ophiopogonone C** using modern analytical techniques.

Physicochemical Properties of Ophiopogonone C

A summary of the key physicochemical properties of **Ophiopogonone C** is presented below. This information is crucial for the preparation of standards and samples for analysis.



Property	Value	References
CAS Number	477336-75-7	[1]
Molecular Formula	C19H16O7	[6][7]
Molecular Weight	356.33 g/mol	[6][7]
IUPAC Name	3-(1,3-benzodioxol-5- ylmethyl)-5,7-dihydroxy-6- methyl-4-oxo-2,3- dihydrochromene-8- carbaldehyde	[1]
Solubility	Soluble in DMSO, Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate	[1]
Appearance	Solid	N/A
Storage	Store at -20°C	[1]

Section 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification of **Ophiopogonone C** in herbal extracts and pharmaceutical preparations.[8][9] A reversed-phase HPLC method with UV detection is commonly employed for the analysis of homoisoflavonoids. [9][10]

Application Note

This HPLC protocol is designed for the accurate quantification of **Ophiopogonone C** in extracts of Ophiopogonis Radix. The method provides good linearity, precision, and accuracy, making it suitable for quality control and standardization purposes. The chromatographic conditions are optimized to achieve baseline separation from other related homoisoflavonoids that may be present in the extract.[8][9]

Experimental Protocol: HPLC Quantification



- 1. Instrumentation and Materials:
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
- Analytical balance.
- Volumetric flasks, pipettes, and syringes.
- Syringe filters (0.45 μm).
- Ophiopogonone C reference standard.
- HPLC-grade acetonitrile and water.
- Phosphoric acid (H₃PO₄) or Acetic Acid.
- 2. Chromatographic Conditions: The following table summarizes the recommended HPLC parameters.

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 μm)
Mobile Phase	Acetonitrile: Water with 0.3-0.5% Acid (e.g., Acetic or Phosphoric Acid)
Elution Mode	Isocratic or Gradient
Flow Rate	1.0 mL/min
Detection Wavelength	296 nm
Column Temperature	30-35 °C
Injection Volume	10-20 μL

Note: Conditions may need to be optimized based on the specific column and instrument used. [8][9][10]

3. Preparation of Solutions:



- Standard Stock Solution: Accurately weigh a suitable amount of **Ophiopogonone C** reference standard and dissolve it in acetonitrile or methanol to obtain a stock solution of known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 μg/mL).
- Sample Preparation:
 - Weigh the powdered plant material or extract.
 - Extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
 - Centrifuge or filter the extract to remove solid particles.
 - Filter the supernatant through a 0.45 µm syringe filter before injection.
- 4. Analysis Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the working standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of **Ophiopogonone C** in the samples by interpolating their peak areas on the calibration curve.





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Caption: Workflow for the quantitative analysis of **Ophiopogonone C** by HPLC.

Section 2: Identification by Mass Spectrometry (MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for the identification and structural characterization of compounds in complex mixtures.[11][12] High-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) are particularly useful for formula prediction and structural elucidation.[11][13]

Application Note

This protocol describes the use of LC-MS/MS for the unambiguous identification of **Ophiopogonone C**. The method relies on matching the retention time, precursor ion mass, and fragmentation pattern with those of an authentic reference standard. This is essential for confirming the presence of **Ophiopogonone C** in herbal extracts and for metabolite identification in biological samples.

Experimental Protocol: LC-MS Identification

- 1. Instrumentation:
- LC-MS system, preferably a high-resolution instrument like a Q-TOF or a sensitive triple quadrupole (QQQ) mass spectrometer.
- Electrospray Ionization (ESI) source.



2. LC and MS Conditions:

Parameter	Recommended Condition
LC Column	C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 μm)
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode	Gradient elution
Ionization Mode	ESI Negative or Positive
Scan Mode	Full scan (for precursor ion) and product ion scan (for fragmentation)
Mass Range	m/z 100-1000
Collision Energy	Optimized for fragmentation of Ophiopogonone C

Note: Fragmentation of homoisoflavonones often involves the loss of a B-ring or a CO molecule, which can be used as a diagnostic tool.[11]

3. Procedure:

- Prepare standard and sample solutions as described in the HPLC protocol.
- Optimize MS parameters (e.g., capillary voltage, gas temperatures, collision energy) by infusing a standard solution of **Ophiopogonone C**.
- Acquire data in both full scan mode to determine the accurate mass of the precursor ion ([M+H]⁺ or [M-H]⁻) and in MS/MS mode to obtain the fragmentation pattern.
- Analyze the sample and compare the retention time, precursor ion m/z, and fragmentation spectrum with the reference standard to confirm the identity of **Ophiopogonone C**.



Section 3: Structural Confirmation by ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.[14][15] ¹³C NMR provides information about the number of non-equivalent carbons and their chemical environment within the molecule.

Application Note

This section provides guidance on interpreting the ¹³C NMR spectrum of **Ophiopogonone C** for structural confirmation. The chemical shifts are characteristic of the specific carbon environments, such as carbonyls, aromatic rings, and aliphatic carbons.[16] This data, in conjunction with other spectroscopic information (¹H NMR, MS), provides unequivocal proof of structure for the analytical standard.

Protocol: 13 C NMR Analysis

- 1. Sample Preparation:
- Dissolve 5-10 mg of purified Ophiopogonone C in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- 2. Data Acquisition:
- Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Use standard acquisition parameters. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[16]
- 3. Spectral Interpretation: The ¹³C NMR spectrum of **Ophiopogonone C** is expected to show 19 distinct signals corresponding to its 19 carbon atoms. The expected chemical shift regions are summarized below.



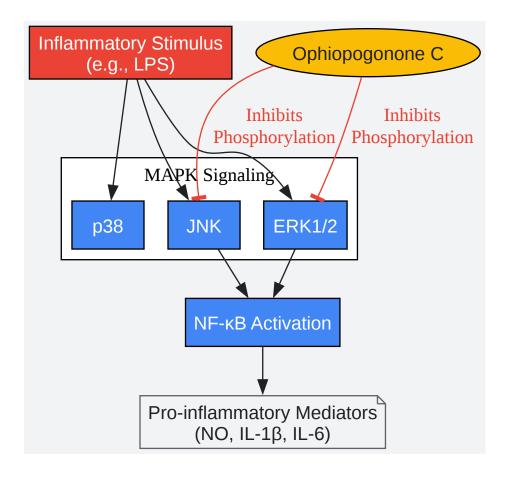
Carbon Type	Expected Chemical Shift (ppm)
Carbonyl Carbon (C=O)	170 - 210
Aromatic/Olefinic Carbons (C=C)	100 - 160
Aliphatic Carbons (CH, CH ₂)	20 - 70
Methyl Carbon (-CH₃)	10 - 30

Note: The specific chemical shifts are influenced by substituent effects. For example, carbons attached to oxygen will be shifted downfield.[15]

Section 4: Biological Activity and Signaling Pathway

Homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated anti-inflammatory properties.[4] Studies on related compounds suggest that their mechanism of action may involve the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-1β, IL-6).[4][5] This effect can be mediated through the suppression of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]





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Caption: Putative anti-inflammatory signaling pathway involving **Ophiopogonone C**.

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